molecular formula C18H14ClNO3 B5836825 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide

6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5836825
M. Wt: 327.8 g/mol
InChI Key: MNWCVEGMIWAGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide, also known as CCN1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of chromene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. It has been shown to possess anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Mechanism of Action

The mechanism of action of 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been reported to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been reported to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity and yield, and its potential applications in various scientific research fields. However, its limitations include its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for research on 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery and medicinal chemistry, and the elucidation of its mechanism of action and biochemical effects. Additionally, further studies are needed to assess the safety and efficacy of 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide in vivo, and to investigate its potential applications in the treatment of various diseases and disorders.
Conclusion:
In conclusion, 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide in scientific research and its potential applications in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis method of 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-1-naphthaldehyde with N-methyl anthranilic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with 2-chlorobenzylamine to give 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide. This method has been reported to yield 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide with a high purity and yield, making it suitable for scientific research applications.

properties

IUPAC Name

6-[(2-chlorophenyl)methyl]-N-methyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-20-17(21)14-10-13-9-11(6-7-16(13)23-18(14)22)8-12-4-2-3-5-15(12)19/h2-7,9-10H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWCVEGMIWAGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CC(=C2)CC3=CC=CC=C3Cl)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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